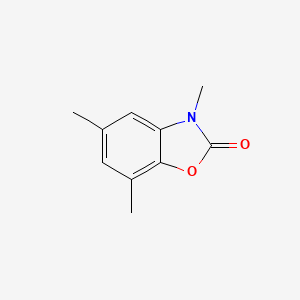
3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one: is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3,5,7-trimethyl-2-aminophenol with a suitable carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
Chemistry: 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, benzoxazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine: Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors. Benzoxazole derivatives have shown promise in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, benzoxazole compounds are used as fluorescent dyes, optical brighteners, and in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one would depend on its specific biological target. Generally, benzoxazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Benzoxazole: The parent compound, which lacks the methyl groups.
2-Methylbenzoxazole: A derivative with a single methyl group.
5,6-Dimethylbenzoxazole: A derivative with two methyl groups.
Comparison: 3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one is unique due to the presence of three methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These methyl groups can affect the compound’s solubility, stability, and interaction with biological targets compared to its less substituted analogs.
特性
CAS番号 |
90859-33-9 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC名 |
3,5,7-trimethyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-6-4-7(2)9-8(5-6)11(3)10(12)13-9/h4-5H,1-3H3 |
InChIキー |
HXAQDUHCJNADPP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)N(C(=O)O2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


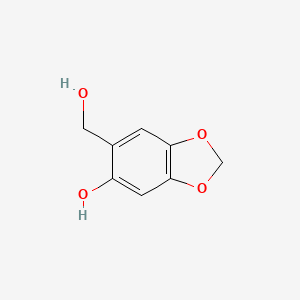
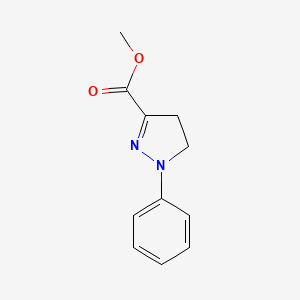
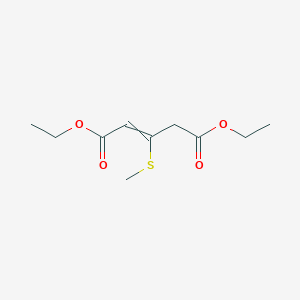

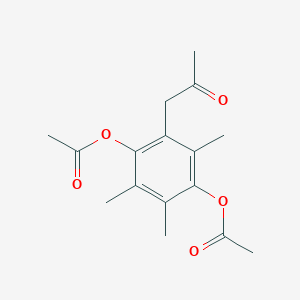
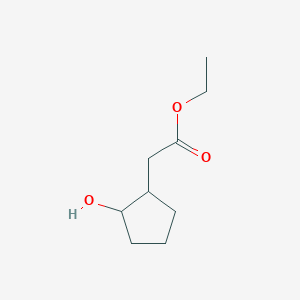
![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
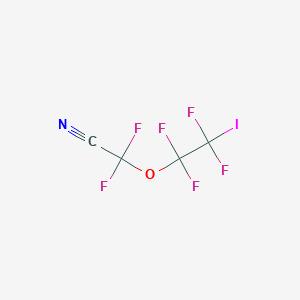
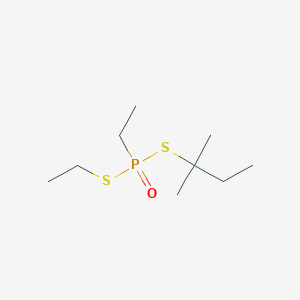
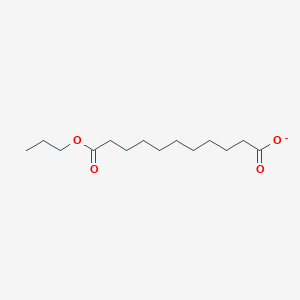
![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)
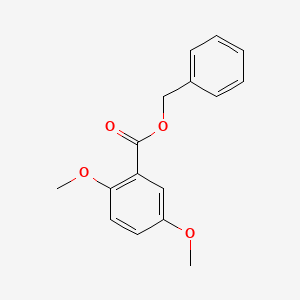
![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)

